5-fluoro PB-22 7-hydroxyquinoline isomer
Description
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-11-10-17-7-6-13-25-21(17)15-18/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |
InChI Key |
JZXVQWGAJSFTPF-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(C=CC=N2)C=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Synonyms |
quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Chemical Synthesis and Methodological Approaches for Structural Analysis
Retrosynthetic Analysis and Proposed Synthetic Pathways for the 5-Fluoro PB-22 7-Hydroxyquinoline (B1418103) Isomer
A logical retrosynthetic analysis of the 5-fluoro PB-22 7-hydroxyquinoline isomer breaks the molecule down into two primary building blocks: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 7-hydroxyquinoline. The final step in the synthesis would be an esterification reaction between these two precursors.
Proposed Synthetic Pathway:
The forward synthesis would therefore involve the independent preparation of these two key intermediates followed by their condensation.
Synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid: This intermediate can be synthesized starting from indole (B1671886). The indole nitrogen is first alkylated with a suitable 5-fluoropentylating agent, such as 1-bromo-5-fluoropentane, in the presence of a base like sodium hydride. The resulting N-alkylated indole can then be carboxylated at the C3 position. A common method for this is the Vilsmeier-Haack formylation followed by oxidation, or by using a strong base to deprotonate at C3 and then quenching with carbon dioxide.
Synthesis of 7-hydroxyquinoline: A reported efficient method for the synthesis of 7-hydroxyquinoline is a one-pot procedure starting from 3-N-tosylaminophenol and acrolein. This approach avoids the isolation of intermediates and can provide the desired product in good yield.
Esterification: The final step involves the coupling of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 7-hydroxyquinoline. Standard esterification methods, such as using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP), can be employed to form the final ester product.
Table 1: Key Reactions in the Proposed Synthesis
| Step | Reactants | Reagents | Product |
| 1a | Indole, 1-bromo-5-fluoropentane | Sodium hydride | 1-(5-fluoropentyl)-1H-indole |
| 1b | 1-(5-fluoropentyl)-1H-indole | Phosphorus oxychloride, Dimethylformamide; then an oxidizing agent | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid |
| 2 | 3-N-tosylaminophenol, Acrolein | Base | 7-hydroxyquinoline |
| 3 | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 7-hydroxyquinoline | DCC, DMAP | This compound |
Identification and Optimization of Key Synthetic Intermediates and Precursors
For the synthesis of 7-hydroxyquinoline, while the one-pot procedure is efficient, optimization of reaction time, temperature, and stoichiometry of reactants can further improve the yield and purity of the final product. Careful control of the reaction conditions is crucial to favor the formation of the desired 7-hydroxy isomer over other potential regioisomers.
Derivatization Strategies for Analog Synthesis and Isomeric Distinction
The presence of multiple positional isomers of the hydroxyquinoline moiety in synthetic cannabinoid products necessitates robust analytical methods for their distinction. Derivatization can be a powerful tool in this regard. For instance, reaction with a bulky derivatizing agent can introduce significant differences in the chromatographic retention times and mass spectrometric fragmentation patterns of the isomers.
One potential strategy is the use of dansyl chloride, which reacts with the phenolic hydroxyl group of the hydroxyquinoline isomers. The resulting dansylated derivatives would exhibit different chromatographic behavior and mass spectra, facilitating their individual identification. This technique has been successfully applied to differentiate isomers of other synthetic cannabinoids.
Methodologies for Chemical Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. For instance, the cleavage of the ester bond would be a characteristic fragmentation pathway, yielding ions corresponding to the 1-(5-fluoropentyl)-1H-indole-3-carbonyl cation and the 7-hydroxyquinoline radical cation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of synthetic cannabinoids. The this compound can be analyzed by GC-MS, and its retention time and mass spectrum would be key identifiers. However, the separation of positional isomers by GC can be challenging. A study on the isomers of 5F-PB-22 demonstrated the utility of GC-MS in their differentiation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a high-resolution mass spectrometer (LC-HRMS), is a powerful tool for the separation and identification of synthetic cannabinoid isomers. Different stationary phases and mobile phase compositions can be explored to achieve optimal separation of the 7-hydroxyquinoline isomer from other potential isomers. Two-dimensional liquid chromatography (2D-LC) has also been shown to be effective in resolving co-eluting isomeric synthetic cannabinoids. nih.gov
Synthesis of Deuterated Standards for Metabolic and Analytical Applications
Isotopically labeled internal standards are crucial for accurate quantification in metabolic and toxicological studies. The synthesis of a deuterated standard of the this compound would typically involve the incorporation of deuterium atoms into one of the precursor molecules.
A feasible approach would be the synthesis of deuterated 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid or deuterated 7-hydroxyquinoline. For example, deuterated indole could be used as a starting material for the synthesis of the indole acid precursor. Alternatively, methods for the deuteration of quinoline (B57606) rings are also available. The deuterated precursor would then be carried through the synthetic sequence to yield the final deuterated standard.
Molecular Pharmacology and Receptor Interaction Profiling in Vitro
Cannabinoid Receptor (CB1 and CB2) Binding Affinity Determination
There are no published studies that have determined the binding affinity (Ki) of 5-fluoro PB-22 7-hydroxyquinoline (B1418103) isomer for either the CB1 or CB2 receptors. Such studies are essential to understand the initial interaction of the compound with its potential molecular targets.
Functional Activity Assays at Cannabinoid Receptors
The functional consequences of any potential binding of this isomer to cannabinoid receptors have not been explored.
No research has been conducted to assess whether 5-fluoro PB-22 7-hydroxyquinoline isomer modulates cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger in cannabinoid receptor signaling pathways.
There is no data on the ability of this isomer to activate G-proteins, which is a critical step in the signaling cascade of cannabinoid receptors.
The potential for this compound to induce β-arrestin recruitment or receptor internalization, which are important for understanding receptor desensitization and signaling bias, has not been investigated.
Investigation of Agonist Efficacy and Potency
Without functional activity data, the efficacy (the maximal effect a compound can produce) and potency (the concentration of a compound required to produce a defined effect) of the this compound at cannabinoid receptors remain undetermined.
Analysis of Ligand Bias and Allosteric Modulation
There is no information available to suggest whether this isomer exhibits ligand bias (preferentially activating one signaling pathway over another) or if it has any allosteric modulatory effects on cannabinoid receptors.
Exploration of Off-Target Receptor Interactions and Enzyme Inhibition Profiles of this compound
Scientific investigation into the specific pharmacological characteristics of the this compound is notably limited in publicly available research. While this compound is recognized as a positional isomer of the synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22), differing in the attachment point of the ester linkage on the quinoline (B57606) moiety from the 8-position to the 7-position, its distinct physiological and pharmacological properties have not been a subject of detailed study. bertin-bioreagent.comcaymanchem.com
Current scientific literature and chemical databases explicitly state that the pharmacological profile, including off-target receptor interactions and enzyme inhibition, of the this compound has not been investigated. bertin-bioreagent.comcaymanchem.com Research has primarily focused on the analytical differentiation of this isomer from its parent compound and other related isomers for forensic and research purposes, rather than on its molecular pharmacology. uab.edunih.gov
Studies on the parent compound, 5F-PB-22, have shown that it acts as a potent full agonist at the cannabinoid receptors CB1 and CB2. wikipedia.orgusdoj.gov Furthermore, research into the off-target effects of other synthetic cannabinoids, including the structurally related compound PB-22, has revealed interactions with other receptor systems, such as the serotonin (B10506) receptor 5-HT2A. nih.govfrontiersin.org However, it is crucial to note that these findings are not directly applicable to the this compound, as minor structural changes can significantly alter a compound's pharmacological profile.
At present, there are no published data tables detailing the binding affinities or inhibition constants of the this compound at various off-target receptors or its inhibitory effects on enzymes. The scientific community has yet to conduct the comprehensive screening necessary to produce such a profile for this specific molecule.
Data Tables
Due to the lack of available research, no data tables on the off-target receptor interactions or enzyme inhibition profiles for this compound can be provided.
Metabolism and Biotransformation Pathways
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., Microsomes, S9 fractions, Hepatocytes)
Studies utilizing pooled human hepatocytes and human liver microsomes (HLM) have demonstrated that 5F-PB-22 is metabolized extensively and rapidly. unibo.itnih.gov Incubations of 5F-PB-22 with human hepatocytes for up to three hours resulted in the identification of numerous metabolites, indicating a low metabolic stability. nih.gov The primary and most predominant metabolic pathway observed in these hepatic systems is the hydrolysis of the ester bond. nih.govresearchgate.net This cleavage results in the formation of 8-hydroxyquinoline (B1678124) and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) from the parent 5F-PB-22. For the 7-hydroxyquinoline (B1418103) isomer, this initial hydrolysis is predicted to yield 7-hydroxyquinoline and the same 5F-PI-COOH.
Following this primary hydrolytic step, a multitude of subsequent Phase I oxidative metabolites are generated. nih.gov In total, 22 distinct metabolites were identified for 5F-PB-22 after incubation with human hepatocytes. unibo.itnih.gov These metabolites arise from various combinations of hydroxylation, carboxylation, and oxidative defluorination. nih.gov For instance, the 1-(5-fluoropentyl) side chain undergoes hydroxylation and subsequent oxidation to form a pentanoic acid metabolite (PB-22 N-pentanoic acid). unibo.it Additionally, hydroxylation can occur on the quinoline (B57606) ring system itself. nih.gov
Table 1: Predicted Major Metabolites of 5-fluoro PB-22 7-hydroxyquinoline isomer in Hepatic Systems (Based on 5F-PB-22 Data)
| Predicted Metabolite Name | Metabolic Pathway |
| 7-hydroxyquinoline | Ester Hydrolysis |
| 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) | Ester Hydrolysis |
| 5F-PI-COOH N-hydroxypentyl metabolite | Ester Hydrolysis, Hydroxylation |
| 5F-PI-COOH N-pentanoic acid metabolite | Ester Hydrolysis, Oxidation |
| Hydroxy-5F-PB-22 7-hydroxyquinoline isomer | Hydroxylation (on indole (B1671886) or pentyl chain) |
| PB-22 N-pentanoic acid (from defluorination and oxidation) | Oxidative Defluorination, Oxidation |
Cytochrome P450 (CYP) Isoform-Specific Metabolism and Enzyme Mapping
The extensive oxidative metabolism of 5F-PB-22 points to the central involvement of the Cytochrome P450 (CYP) enzyme superfamily. While specific isoform mapping for 5F-PB-22 is not detailed, the types of reactions observed are characteristic of CYP-mediated biotransformations. mdpi.comcriver.com These reactions include the hydroxylation of the N-pentyl chain, oxidation of the indole moiety, and oxidative modifications to the quinoline ring. nih.gov
Furthermore, a key CYP-mediated reaction for fluorinated synthetic cannabinoids is oxidative defluorination. nih.govresearchgate.net In this process, the fluorine atom on the terminal carbon of the pentyl chain is removed and replaced with a hydroxyl group, effectively converting 5F-PB-22 metabolites into metabolites of its non-fluorinated analogue, PB-22. nih.gov Studies on the metabolism of the basic quinoline structure have implicated specific isoforms such as CYP2E1 and CYP2A6 in its oxidation, suggesting these or related enzymes could be involved in the metabolism of the quinoline portion of the subject compound. nih.gov
Phase II Biotransformations: Glucuronidation, Sulfation, and Other Conjugation Pathways
Following Phase I oxidative metabolism, the resulting hydroxylated metabolites of 5F-PB-22 are substrates for Phase II conjugation reactions. nih.gov The majority of these conjugations involve glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl groups. nih.gov This process increases the water solubility of the metabolites, facilitating their excretion. Glucuronide conjugates have been identified for various hydroxylated metabolites of 5F-PB-22. nih.gov Both compounds were also observed to form cysteine conjugates in human hepatocyte studies. nih.govresearchgate.net It is anticipated that the hydroxylated metabolites of the 7-hydroxyquinoline isomer would similarly undergo extensive glucuronidation.
Metabolite Profiling in Preclinical Animal Biological Matrices
While comprehensive in vivo animal studies detailing the full metabolite profile of this compound are not available in the reviewed literature, in vitro studies with porcine liver microsomes have been conducted on 5F-PB-22. unibo.it These studies confirmed that the parent drug is rapidly metabolized, with its concentration sharply decreasing within the first hour of incubation. unibo.it The primary metabolite observed was the ester hydrolysis product, 5F-PB-22 3-carboxyindole, which appeared and then decreased over time, suggesting it undergoes further metabolic reactions. unibo.it Human hepatic metabolic profiles generated from in vitro systems are considered the gold standard for predicting in vivo metabolites, and for 5F-PB-22, these studies have identified key targets for documenting intake, such as the 5'-fluoropentylindole-3-carboxylic acid and the PB-22 pentanoic acid metabolite. nih.gov
Investigation of Esterase-Mediated Hydrolysis and Defluorination Pathways
The hydrolysis of the ester linkage in 5F-PB-22 is a crucial and predominant metabolic step. nih.govresearchgate.net This reaction is primarily mediated by carboxylesterase enzymes (CES). Specifically, studies have identified human carboxylesterase 1 (CES1) as the key enzyme responsible for catalyzing the hydrolysis of 5F-PB-22 in the liver. This enzymatic action cleaves the ester bond, releasing the quinoline and indole moieties. For the 7-hydroxyquinoline isomer, CES1 would be the predicted enzyme to catalyze its hydrolysis into 7-hydroxyquinoline and 5F-PI-COOH.
The subsequent defluorination pathway is also a significant biotransformation. Oxidative defluorination, a CYP-mediated process, occurs on the 5-fluoropentyl chain of various metabolites. nih.govnih.gov This reaction produces metabolites that are identical to those of the non-fluorinated parent compound, PB-22. nih.gov For example, oxidative defluorination of the 5F-PI-COOH metabolite would yield the corresponding 5-hydroxypentyl-indole-3-carboxylic acid, which can be further oxidized to form PB-22 pentanoic acid. unibo.itnih.gov
Table 2: Key Enzymes in the Biotransformation of 5F-PB-22
| Biotransformation Pathway | Primary Enzyme(s) Involved | Resulting Product Type |
| Ester Hydrolysis | Carboxylesterase 1 (CES1) | Carboxylic acid and hydroxyquinoline |
| Oxidative Metabolism (Hydroxylation, etc.) | Cytochrome P450 (CYP) family enzymes | Hydroxylated and oxidized metabolites |
| Oxidative Defluorination | Cytochrome P450 (CYP) family enzymes | Defluorinated/hydroxylated metabolites |
| Glucuronidation | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
Comparative Metabolism with Structurally Related Synthetic Cannabinoids
The metabolic profile of 5F-PB-22, and by extension its 7-hydroxyquinoline isomer, shares common pathways with other synthetic cannabinoids, particularly its non-fluorinated analog PB-22 and other fluorinated compounds.
Comparison with PB-22: The metabolism of 5F-PB-22 is very similar to that of PB-22, with the main difference being the addition of the oxidative defluorination pathway for the fluorinated compound. nih.gov Both compounds undergo extensive ester hydrolysis as the primary step, followed by oxidation and glucuronidation. nih.govresearchgate.net The defluorination of 5F-PB-22 actually produces metabolites that are common to PB-22's metabolic profile. nih.gov
Comparison with other 5-Fluorinated Cannabinoids: The metabolic pathways of 5F-PB-22 are consistent with those of other 5-fluoropentyl-containing synthetic cannabinoids like XLR-11 and 5F-AB-PINACA. nih.gov A common and significant metabolic feature among these compounds is oxidative defluorination, which generates metabolites of their corresponding non-fluorinated analogs. nih.gov For example, similar to how 5F-PB-22 generates PB-22 metabolites, the synthetic cannabinoid XLR-11 (5F-UR-144) is known to be metabolized to UR-144 metabolites through the same pathway. nih.govrroij.com Ester or amide hydrolysis is also a common initiating step for many of these compounds. nih.gov
Advanced Analytical Methodologies for Research Applications
Development and Validation of Chromatographic-Mass Spectrometric Methods (LC-MS/MS, GC-MS, HRMS) for Quantification in Research Samples
The quantification of the 5-fluoro PB-22 7-hydroxyquinoline (B1418103) isomer in research samples is predominantly achieved through the use of chromatographic techniques coupled with mass spectrometry. These methods offer the high selectivity and sensitivity needed for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For synthetic cannabinoids, including the isomers of 5-fluoro PB-22, GC-MS provides excellent chromatographic separation and mass spectral identification. A validation study for the analysis of 5-fluoro PB-22 and its isomers by GC-MS demonstrated the capability of this technique to differentiate between various positional isomers based on their retention times. In this study, the 7-hydroxyquinoline isomer of 5-fluoro PB-22 was shown to have a distinct retention time, allowing for its separation from other hydroxyquinoline and hydroxyisoquinoline isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. While specific validation data for the 7-hydroxyquinoline isomer of 5-fluoro PB-22 is not extensively detailed in the available literature, general LC-MS/MS methods for the simultaneous detection of numerous synthetic cannabinoids in biological fluids have been developed and validated. mdpi.com These methods typically involve a reversed-phase liquid chromatography separation followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The optimization of precursor and product ion transitions for the target analyte is crucial for achieving high selectivity and sensitivity.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), provides high mass accuracy and resolution, enabling the confident identification and quantification of analytes in complex matrices. This technique is particularly valuable for the analysis of novel psychoactive substances where reference standards may be scarce. uab.edu The high mass accuracy of HRMS allows for the determination of the elemental composition of the analyte and its metabolites, aiding in their structural elucidation.
Interactive Data Table: GC-MS Retention Times of 5-fluoro PB-22 Isomers
The following table presents the gas chromatography-mass spectrometry (GC-MS) retention times for various isomers of 5-fluoro PB-22, highlighting the separation of the 7-hydroxyquinoline isomer.
| Isomer | Retention Time (minutes) |
| 5-fluoro PB-22 7-hydroxyquinoline isomer | 24.862 |
| 5-fluoro PB-22 8-hydroxyisoquinoline isomer | 23.433 |
| 5-fluoro PB-22 N-(2-fluoropentyl) isomer | 20.853 |
| 5-fluoro PB-22 N-(3-fluoropentyl) isomer | 21.338 |
| 5-fluoro PB-22 N-(4-fluoropentyl) isomer | 21.568 |
Application of High-Resolution Mass Spectrometry for Novel Metabolite Detection and Characterization
The study of the metabolism of synthetic cannabinoids is essential for understanding their biotransformation and for identifying suitable biomarkers of exposure. High-resolution mass spectrometry (HRMS) is a key technology in this field, enabling the detection and structural characterization of novel metabolites.
In vitro metabolism studies of the parent compound, 5F-PB-22, using human hepatocytes have been conducted to elucidate its metabolic pathways. nih.govresearchgate.net These studies, employing LC-HRMS, have identified a significant number of phase I and phase II metabolites. nih.gov The primary metabolic route for 5F-PB-22 is ester hydrolysis, leading to the formation of (5-fluoro)pentylindole-3-carboxylic acid metabolites. nih.govresearchgate.net Further biotransformations include oxidation, with and without subsequent glucuronidation. nih.govresearchgate.net For 5F-PB-22, oxidative defluorination has also been observed, resulting in metabolites of PB-22. nih.gov
The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the detected metabolites, and tandem MS (MS/MS) experiments provide structural information through the analysis of fragmentation patterns. While these studies focus on the parent compound, the metabolic fate of the 7-hydroxyquinoline isomer would be expected to follow similar pathways, with potential for further hydroxylation on the quinoline (B57606) ring system.
Interactive Data Table: Identified Metabolites of 5F-PB-22 from Human Hepatocyte Incubation
The following table summarizes some of the metabolites of 5F-PB-22 identified through high-resolution mass spectrometry analysis of human hepatocyte incubations.
| Metabolite ID | Biotransformation |
| M1 | Ester hydrolysis |
| M2 | Ester hydrolysis + Hydroxylation |
| M3 | Ester hydrolysis + Dihydroxylation |
| M4 | Ester hydrolysis + Carboxylation |
| M5 | Hydroxylation |
| M6 | Dihydroxylation |
| M7 | Oxidative defluorination + Hydroxylation |
| M8 | Glucuronidation |
| M9 | Ester hydrolysis + Glucuronidation |
| M10 | Oxidative defluorination + Glucuronidation |
Quantitative Nuclear Magnetic Resonance (q-NMR) Spectroscopy for Purity and Concentration Determination in Research Materials
Quantitative Nuclear Magnetic Resonance (q-NMR) spectroscopy is a powerful primary analytical method for the determination of the purity and concentration of organic molecules, including research materials like synthetic cannabinoids. Unlike chromatographic techniques, q-NMR does not require a reference standard of the analyte itself for quantification. Instead, it relies on the use of an internal standard of known purity and concentration.
The principle of q-NMR is based on the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a known resonance of the analyte to the integral of a known resonance of the internal standard, the concentration and purity of the analyte can be accurately determined.
While specific applications of q-NMR for the this compound are not documented in the reviewed literature, the technique is well-suited for the certification of reference materials and for providing accurate concentration values for solutions used in preclinical research. The non-destructive nature of q-NMR also allows for the recovery of the sample after analysis. The selection of a suitable internal standard and appropriate, well-resolved resonances for both the analyte and the standard are critical for the accuracy of the method.
Strategies for Sample Preparation from Complex Biological Matrices in Preclinical Studies
The analysis of the this compound in complex biological matrices such as blood and urine from preclinical studies requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov
Protein Precipitation: This is a simple and rapid method for removing proteins from plasma or serum samples. It typically involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte can be further processed or directly injected into the analytical instrument.
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases. For synthetic cannabinoids, which are generally lipophilic, LLE with a water-immiscible organic solvent can be an effective extraction method. However, LLE can be labor-intensive and may result in the formation of emulsions.
Solid-Phase Extraction (SPE): SPE is a widely used and versatile sample preparation technique that offers high recovery and clean extracts. mdpi.com It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For synthetic cannabinoids, reversed-phase SPE cartridges (e.g., C18) are commonly used. The selection of appropriate wash and elution solvents is crucial for the success of the extraction. Supported liquid extraction (SLE) is a related technique that uses a chemically inert solid support impregnated with an aqueous phase. The sample is loaded onto the support, and the analytes are eluted with a water-immiscible organic solvent, providing a clean extract without the risk of emulsion formation. biotage.com For urine samples, an enzymatic hydrolysis step with β-glucuronidase is often employed prior to extraction to cleave glucuronide conjugates and improve the detection of metabolites. nih.gov
Isomeric Discrimination Techniques for Structural Characterization of Related Compounds
The presence of numerous positional isomers of synthetic cannabinoids, such as the various hydroxyquinoline and hydroxyisoquinoline isomers of 5-fluoro PB-22, presents a significant analytical challenge. The differentiation of these isomers is crucial as they may exhibit different biological activities.
Gas Chromatography (GC): As demonstrated in section 5.1, high-resolution gas chromatography can effectively separate many isomers based on small differences in their volatility and interaction with the stationary phase, resulting in distinct retention times. chromatographyonline.com
Liquid Chromatography (LC): Advanced LC techniques, such as two-dimensional liquid chromatography (2D-LC), can provide enhanced resolving power for the separation of co-eluting isomers. nih.gov The use of different column chemistries and mobile phase compositions in the two dimensions can exploit different separation mechanisms to resolve complex mixtures of isomers. nih.gov
Mass Spectrometry (MS): While isomers have the same molecular weight and often produce similar mass spectra, careful examination of fragmentation patterns can sometimes reveal subtle differences that aid in their differentiation. High-resolution mass spectrometry can provide additional confidence in the identification of isomers through accurate mass measurements of fragment ions.
Infrared Spectroscopy (IR): Gas chromatography coupled with infrared spectroscopy (GC-IR) can be a powerful tool for isomer differentiation. Isomers often exhibit unique infrared spectra due to differences in their molecular structure and bond vibrations, allowing for their unambiguous identification.
Structure Activity Relationship Sar Studies and Computational Approaches
Systematic SAR Investigations of the 5-Fluoro PB-22 7-Hydroxyquinoline (B1418103) Isomer and its Analogs
Systematic Structure-Activity Relationship (SAR) investigations are fundamental to understanding how a molecule's structure correlates with its biological activity. For the 5-fluoro PB-22 (5F-PB-22) family, SAR studies have been crucial in elucidating the roles of its core indole (B1671886), its N-alkyl chain, and its ester-linked head group. wikipedia.org The parent compound, 5F-PB-22, features a quinolin-8-yl ester, which is a key determinant of its interaction with cannabinoid receptors. wikipedia.orgnih.gov
Research into analogs has demonstrated that modifications to each of these regions can significantly impact receptor binding and efficacy. The structure of 5F-PB-22 appears to have been intentionally designed based on an understanding of the SAR of earlier indole-based cannabinoids. wikipedia.org While direct SAR studies on the specific 7-hydroxyquinoline isomer of 5F-PB-22 are not available in published literature, we can infer its potential properties based on the established SAR of related compounds. The key difference—the substitution position and the addition of a hydroxyl group on the quinoline (B57606) ring (position 7 with a hydroxyl group versus the standard position 8 ester link)—would be expected to introduce significant changes. This modification could introduce new hydrogen bonding capabilities and alter the electronic and steric profile of the head group, thereby influencing how the ligand fits into the receptor's binding pocket.
Influence of Fluorination on Receptor Binding and Functional Activity
The addition of a fluorine atom to the terminal carbon of the N-pentyl chain is a common chemical modification in synthetic cannabinoids, and its effects are well-documented. researchgate.net In the case of 5F-PB-22, this terminal fluorination significantly enhances its potency at the CB1 receptor compared to its non-fluorinated counterpart, PB-22. nih.govacs.org Studies have shown that fluorinated analogues are generally about two to five times more potent at CB1 receptors. researchgate.netnih.govacs.orgwikipedia.org This increase in potency is often attributed to enhanced metabolic stability and favorable interactions within the receptor binding site. researchgate.net
All compounds in one study, including PB-22 and 5F-PB-22, acted as agonists at both human CB1 and CB2 receptors. nih.govacs.org The fluorinated versions generally displayed increased CB1 receptor potency. nih.govacs.org This trend suggests that the 5-fluoro PB-22 7-hydroxyquinoline isomer would likely exhibit greater potency than a hypothetical non-fluorinated version. The fluorine atom can enhance lipophilicity and promote permeation across the blood-brain barrier, which are key factors for the efficacy of CB1 receptor agonists. researchgate.net
| Compound | CB1 Receptor Affinity (Kᵢ, nM) | CB2 Receptor Affinity (Kᵢ, nM) | CB1 Potency (EC₅₀, nM) | CB2 Potency (EC₅₀, nM) |
| PB-22 | 2.08 | 2.71 | 13.9 | 20.9 |
| 5F-PB-22 | 0.468 | 0.633 | 2.8 | 6.5 |
| Data sourced from multiple studies to show the comparative effects of fluorination. Note that reported values can vary between studies. wikipedia.orgnih.govacs.org |
Role of the 7-Hydroxyquinoline Moiety in Ligand-Receptor Interactions and Selectivity
The head group of a synthetic cannabinoid plays a critical role in anchoring the ligand within the cannabinoid receptor binding pocket. In the parent compound 5F-PB-22, this is a quinolin-8-yl ester. nih.gov The introduction of a 7-hydroxyquinoline moiety in the specified isomer represents a significant structural shift.
While no direct research on a 7-hydroxyquinoline variant of 5F-PB-22 is available, the role of the quinoline structure in other contexts can provide insight. The quinoline core itself is a bioisosteric replacement for the naphthalene (B1677914) group found in many JWH series compounds. In the case of the 7-hydroxyquinoline isomer, two primary changes would affect receptor interaction:
Positional Isomerism : Shifting the linkage from the 8-position to the 7-position alters the geometry of the ligand, which would change its orientation and fit within the binding pocket of the CB1 and CB2 receptors.
Addition of a Hydroxyl Group : The hydroxyl (-OH) group is a hydrogen bond donor and acceptor. This feature could form new, strong interactions with amino acid residues in the receptor, such as serine, threonine, or tyrosine, potentially increasing binding affinity.
Conversely, the specific placement and the electronic effects of the hydroxyl group could also introduce steric hindrance or unfavorable interactions, possibly reducing affinity or altering selectivity between CB1 and CB2 receptors. Without empirical data, the precise impact remains speculative, but it is a critical area for investigation.
Molecular Docking and Dynamics Simulations with Cannabinoid Receptor Models
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand like the this compound interacts with its receptor at an atomic level. researchgate.netnih.gov These methods are particularly useful when experimental data is scarce. i-scholar.in
Molecular Docking would be used to predict the preferred binding pose of the isomer within the crystal structures of the CB1 and CB2 receptors. mdpi.commdpi.com For related synthetic cannabinoids, docking studies reveal key interactions, including:
Hydrophobic Interactions : The N-pentyl chain and the indole core typically fit into a deep hydrophobic pocket within the receptor. nih.gov
Pi-Pi Stacking : The indole ring often forms stacking interactions with aromatic residues like phenylalanine or tyrosine. mdpi.com
For the 7-hydroxyquinoline isomer, a docking simulation would specifically aim to determine if the hydroxyl group forms a hydrogen bond with a polar residue in the binding site, which could stabilize the complex.
Molecular Dynamics (MD) Simulations would then be used to observe the dynamic behavior of the ligand-receptor complex over time, assessing its stability. mdpi.comnih.gov MD simulations can reveal how the receptor conformation changes upon binding and provide a more accurate estimation of the binding free energy. nih.govpreprints.org For a molecule like this isomer, MD could help clarify whether the novel interactions introduced by the 7-hydroxy group lead to a stable binding mode consistent with agonism.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govnih.gov This approach is widely used to predict the activity of new or untested molecules, such as the this compound. nih.govresearchgate.net
To build a QSAR model for this purpose, a dataset of structurally diverse synthetic cannabinoids with known CB1/CB2 binding affinities would be assembled. nih.govnih.gov For each compound, a set of molecular descriptors is calculated, which quantify various physicochemical properties like:
Topological descriptors (molecular shape and branching)
Electronic descriptors (charge distribution)
Quantum-chemical descriptors (HOMO/LUMO energies)
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a regression model is built that links these descriptors to the observed activity. mdpi.comnih.gov The 7-hydroxyquinoline isomer could then be included in this model. Its unique descriptors, particularly those related to its hydrogen-bonding capacity and altered topology, would be used by the model to predict its binding affinity. This provides a rapid, cost-effective way to estimate its potency before undertaking synthesis and in vitro testing. nih.govresearchgate.net
Computational Prediction of Metabolic Sites and Stability
Predicting a compound's metabolic fate is crucial, and computational tools are frequently used for this purpose in early-stage drug discovery. frontiersin.org For 5F-PB-22 and its analogs, the primary metabolic pathways are well-characterized through in vitro studies with human hepatocytes. nih.govresearchgate.net These findings provide a strong foundation for predicting the metabolism of the 7-hydroxyquinoline isomer.
The known major metabolic pathways for 5F-PB-22 include:
Ester Hydrolysis : The ester linkage is a primary site of metabolism, breaking the molecule into 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and the corresponding quinoline moiety. nih.govresearchgate.net
Oxidative Defluorination : The fluorine atom can be removed and replaced with a hydroxyl group, leading to metabolites of the non-fluorinated PB-22. nih.govresearchgate.netnih.gov
Oxidation : Hydroxylation can occur at various positions on the pentyl chain and the indole ring. nih.govresearchgate.net
Preclinical Pharmacological and Pharmacokinetic Investigations in Vivo Models
Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Elimination)
No data is available.
Receptor Occupancy Studies in Animal Brain and Peripheral Tissues
No data is available.
Pharmacodynamic Effects in Animal Models (e.g., Cannabinoid Tetrad Assay components such as hypothermia, antinociception, catalepsy, locomotor activity)
No data is available.
Mechanistic Studies of Compound Action in Cellular and Animal Systems
No data is available.
There are no compounds mentioned in the article to be listed in a table.
Discussion and Future Research Directions Non Clinical Focus
Elucidation of Novel Molecular Targets Beyond Canonical Cannabinoid Receptors
While synthetic cannabinoids like 5F-PB-22 are known to be potent full agonists of the canonical cannabinoid receptors CB1 and CB2, the full spectrum of their molecular interactions is not completely understood. usdoj.govwikipedia.org The severe side effects sometimes associated with synthetic cannabinoids are not always fully explained by their activity at these primary receptors, suggesting the existence of off-target interactions. bath.ac.uk
Future research should aim to elucidate the molecular targets of the 5-fluoro PB-22 7-hydroxyquinoline (B1418103) isomer beyond CB1 and CB2. Investigating its binding affinity and functional activity at other receptors, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like monoamine oxidase A (MAO-A), could provide critical insights into its unique pharmacological profile. bath.ac.uk A lack of comprehensive data on the interaction of many synthetic cannabinoids with human receptors means their precise mechanism of action remains an area requiring significant investigation. bath.ac.uk
Rational Design and Synthesis of Analogs with Tailored Pharmacological Profiles
The existence of the 7-hydroxyquinoline isomer of 5F-PB-22 is itself a product of structural variation. caymanchem.com This highlights the potential for the rational design and synthesis of further analogs to probe structure-activity relationships. By systematically modifying the structure of the 5-fluoro PB-22 7-hydroxyquinoline isomer, researchers can create new molecules with potentially different pharmacological profiles.
Key modifications could include:
Altering the length or branching of the N-alkyl chain.
Substituting the fluorine atom with other halogens or functional groups.
Modifying the indole (B1671886) ring or the quinoline (B57606) system.
Replacing the quinoline group with other heterocyclic systems, such as the isoquinoline (B145761) group found in the 5-fluoro PB-22 7-hydroxyisoquinoline (B188741) isomer. caymanchem.com
Computational chemistry and molecular modeling can be employed as theory-directed strategies to predict how these structural changes might influence receptor binding and functional activity, guiding the synthesis of analogs with tailored properties for research applications. escholarship.orgopenmedicinalchemistryjournal.com
Application of the this compound as a Pharmacological Research Tool or Ligand
Currently, the primary application of this compound is as an analytical reference standard for forensic and research purposes. caymanchem.combertin-bioreagent.com Its availability allows laboratories to definitively identify and distinguish it from its other structural isomers, such as 5F-PB-22 and its various hydroxyquinoline and N-(fluoropentyl) isomers, in seized materials. uab.edu
Beyond its role in forensic chemistry, this isomer could serve as a valuable pharmacological research tool. If future studies reveal a unique binding profile—for instance, high selectivity for a specific receptor subtype or an off-target receptor—it could be developed into a specific radioligand or fluorescent probe. Such a tool would be invaluable for mapping the distribution and function of its target receptor in tissues and cells, thereby advancing fundamental understanding in neuroscience and pharmacology.
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Investigations
Understanding the metabolic fate of a compound is crucial for interpreting its biological activity. While the metabolism of the 7-hydroxyquinoline isomer has not been specifically studied, extensive research on the parent compound, 5F-PB-22, provides a clear roadmap. Studies using human hepatocytes and high-resolution mass spectrometry (a key metabolomics technology) have identified numerous phase I and phase II metabolites of 5F-PB-22. nih.govresearchgate.net The predominant metabolic pathway is ester hydrolysis, followed by oxidation and glucuronidation. nih.gov
Table 1: Selected Metabolites of 5F-PB-22 Identified via Human Hepatocyte Incubation
| Suggested Biotransformation | Elemental Formula |
|---|---|
| Parent (5F-PB-22) | C23H21FN2O2 |
| Ester hydrolysis | C14H14FNO2 |
| Ester hydrolysis + Glucuronidation | C20H22FNO8 |
| Oxidative defluorination + Hydroxylation | C23H22N2O3 |
| Dihydroxylation | C23H21FN2O4 |
| Carboxylation | C23H19FN2O4 |
| Epoxide formation + internal hydrolysis | C23H23FN2O3 |
Data sourced from a study on 5F-PB-22 metabolism in human hepatocytes. nih.govresearchgate.net
Future research should apply similar metabolomics approaches to the 7-hydroxyquinoline isomer. Comparing its metabolic profile to that of 5F-PB-22 would reveal how the altered ester linkage position affects its biotransformation. Additionally, proteomics could be employed to analyze changes in protein expression in cells or tissues exposed to the isomer, helping to identify the cellular pathways it modulates and further clarifying its mechanisms of action. nih.gov The use of model organisms, such as the fungus Cunninghamella elegans, has also proven effective for studying synthetic cannabinoid metabolism and can be scaled up to produce metabolite quantities sufficient for detailed structural analysis. nih.govuts.edu.au
Development of Computational Tools for Predicting Novel Ligand-Receptor Interactions and Metabolic Fates
Computational tools are indispensable in modern pharmacology for predicting how a ligand might interact with a receptor and how it might be metabolized. nih.gov Methodologies like molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening can be applied to the this compound. openmedicinalchemistryjournal.com
These in silico approaches can:
Predict Binding Affinity: Generate models of how the isomer docks with CB1, CB2, and potential off-target receptors, providing an estimated binding affinity and identifying key interacting amino acid residues. frontiersin.org
Guide Analog Design: Computationally screen virtual libraries of potential analogs to prioritize the synthesis of compounds with desired predicted properties. escholarship.org
Predict Metabolic Pathways: Use metabolic simulation software to predict the most likely sites of metabolic modification on the molecule, complementing and guiding experimental metabolomics studies.
Developing and refining these computational models for this specific class of quinoline-based synthetic cannabinoids will accelerate research by narrowing down experimental possibilities and providing a theoretical framework for understanding observed biological activities. nih.gov
Q & A
Q. How can researchers analytically differentiate 5-fluoro PB-22 7-hydroxyquinoline isomer from its structural isomers?
Methodological Answer:
- Chromatographic Separation: Use gas chromatography-mass spectrometry (GC-MS) to resolve isomers based on retention times and fragmentation patterns. For example, 5F-PB-22 and its 13 isomers (including hydroxyquinoline, hydroxyisoquinoline, and fluoropentyl variants) can be separated using optimized temperature gradients and column phases .
- Liquid Chromatography with PDA/MS: LC-PDA/MS allows UV spectral comparison (e.g., λmax differences between quinolinyl and isoquinolinyl isomers) and high-resolution mass spectrometry (HRMS) for accurate mass confirmation .
- Reference Standards: Cross-validate findings with commercially available isomer standards (e.g., Cayman Chemical) to confirm positional hydroxyl group placement .
Q. What are the optimal storage conditions for 5-fluoro PB-22 isomers to ensure stability in research settings?
Methodological Answer:
- Store pure solid isomers at -20°C in airtight, light-protected containers to prevent degradation. Stability studies confirm integrity for over 8 years under these conditions .
- Prepare stock solutions in acetonitrile (1 mg/mL) and store at -20°C. Avoid repeated freeze-thaw cycles to maintain analyte integrity .
Advanced Research Questions
Q. How does the 7-hydroxyquinoline isomer’s receptor binding specificity compare to other PB-22 isomers?
Methodological Answer:
- Yeast Biosensor Assays: Humanized CB1R/CB2R yeast biosensors reveal differential receptor affinities. For example:
- CB1R Preference: The 4-hydroxyquinoline isomer shows ~3× higher CB1R activity.
- CB2R Preference: The 5-hydroxyisoquinoline isomer favors CB2R by ~2× .
- Functional Assays: Measure intracellular calcium flux (ΔF/F0) at varying concentrations (1 nM–100 μM) to quantify agonist efficacy (e.g., 5-fluoro PB-22 exhibits lower efficacy than AB-FUBINACA) .
Q. What metabolic pathways are involved in the biotransformation of 5-fluoro PB-22 isomers?
Methodological Answer:
Q. What methodological challenges arise in detecting trace isomers in complex matrices (e.g., herbal blends)?
Methodological Answer:
- Matrix Interference: Co-eluting compounds in Spice products can mask isomer signals. Use orthogonal techniques (GC-MS + LC-HRMS) to improve specificity .
- Limit of Detection (LOD): Validate LODs ≤ 0.1 μg/mL via serial dilution studies. For example, GC-MS achieves LODs of 0.05 μg/mL for 5F-PB-22 in simulated casework samples .
- Isomer Co-Elution: Employ GC solid-phase infrared spectroscopy (GC/IR) to differentiate isomers with near-identical retention times using unique IR spectra .
Q. How can researchers validate analytical methods for quantifying isomers in forensic samples?
Methodological Answer:
- Validation Parameters:
- Specificity: Confirm no cross-reactivity with 13 isomers using certified reference materials .
- Accuracy/Precision: Spike blank matrices with known isomer concentrations (e.g., 0.1–10 μg/mg) and calculate recovery rates (target: 90–110%) .
- Robustness: Test method performance across varying column batches and GC temperature ramps .
- Casework Simulation: Use confiscated samples (e.g., herbal blends from law enforcement) to replicate real-world analyte complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
